AZOIC DIAZO COMPONENT 20
Description
Historical Context of Diazo Compounds in Organic Synthesis
The journey of diazo compounds began in 1858 when Peter Griess discovered the diazotization reaction, a process that converts aromatic amines into diazonium salts using nitrous acid. wikipedia.orgwikipedia.org This breakthrough laid the foundation for the development of the extensive family of azo dyes, which quickly became integral to the textile and other industries. jchemrev.comnih.gov Initially, the focus was primarily on their application as dyestuffs. However, over time, the synthetic utility of diazo compounds expanded significantly. Researchers began to explore their reactivity beyond azo coupling, recognizing their potential as versatile building blocks in organic synthesis. nih.govnih.gov They have since been employed in a wide range of reactions, including cycloadditions and as precursors for carbenes. wikipedia.orgnih.gov
Significance of Azoic Diazo Components as Chemical Intermediates in Modern Chemistry
Azoic diazo components are indispensable in contemporary chemical research and industry due to their dual role in coloration and advanced synthesis. Their ability to form stable and intensely colored azo compounds remains a cornerstone of the dye and pigment industry. ontosight.aichemimpex.com
Role in Advanced Organic Synthesis Research
Beyond their traditional use in dye synthesis, azoic diazo components are valuable reagents in advanced organic synthesis. The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions to introduce a wide range of functionalities onto an aromatic ring. wikipedia.org This reactivity is harnessed in numerous synthetic transformations, making these components key for creating complex molecular architectures. nih.govchemimpex.com Their utility extends to the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.comrsc.org
Impact on Functional Materials Science
The influence of azoic diazo components extends into the realm of functional materials. The azo compounds derived from them are not just colorful; they can possess unique photophysical and electronic properties. This has led to their investigation for applications in areas such as nonlinear optics, optical data storage, and liquid crystal displays. The structural versatility of azo chemistry allows for the fine-tuning of these properties by strategic molecular design. Furthermore, the incorporation of azo dyes into polymer matrices can enhance material properties like color and stability, which is crucial for manufacturing durable goods. chemimpex.comelsevierpure.com
Current Research Landscape and Emerging Trajectories for AZOIC DIAZO COMPONENT 20
This compound, chemically known as 4'-Amino-2',5'-diethoxybenzanilide or Fast Blue BB Base, is a prominent member of the azoic diazo component family. chemimpex.comtcichemicals.comcymitquimica.com It serves as a crucial intermediate in the production of azo dyes, lending excellent lightfastness and washfastness to the final products. chemimpex.com
Current research continues to explore its applications in traditional sectors like textiles and paper, but there is also a growing interest in its use in more specialized fields. chemimpex.comworlddyevariety.com For instance, it is being investigated for its utility in the formulation of specialty chemicals, coatings, plastics, and cosmetics. chemimpex.com In analytical chemistry, it is employed in methods like spectrophotometry for the detection and quantification of various substances. chemimpex.com
Emerging research trajectories are focused on leveraging the unique chemical structure of this compound for novel applications. Its ability to form stable azo linkages is being exploited to create complex molecules with tailored properties for specific functions. chemimpex.com There is also potential for its use in the development of new polymeric materials and as a reagent in academic and industrial research to study reaction mechanisms and pioneer new chemical processes. chemimpex.com
Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 4'-Amino-2',5'-diethoxybenzanilide | chemimpex.comtcichemicals.comcymitquimica.com |
| Synonyms | Fast Blue BB Base, C.I. 37175 | chemimpex.comtcichemicals.comworlddyevariety.com |
| CAS Number | 120-00-3 | chemimpex.comtcichemicals.comcookechem.com |
| Molecular Formula | C₁₇H₂₀N₂O₃ | chemimpex.comcymitquimica.comworlddyevariety.com |
| Molecular Weight | 300.36 g/mol | chemimpex.comcymitquimica.combiocompare.com |
| Appearance | Light yellow to brown powder/crystal | chemimpex.comtcichemicals.comcymitquimica.com |
| Melting Point | 98-101 °C | chemimpex.comworlddyevariety.comcookechem.com |
| Solubility | Insoluble in water; soluble in ethanol, pyridine, and dilute hydrochloric acid. | worlddyevariety.com |
Interactive Data Table: Synonyms of this compound
| Synonym | Source(s) |
| Fast Blue BB Base | chemimpex.comtcichemicals.comcymitquimica.com |
| 4'-Amino-2',5'-diethoxybenzanilide | chemimpex.comtcichemicals.comcymitquimica.com |
| C.I. This compound | cymitquimica.comworlddyevariety.com |
| C.I. 37175 | chemimpex.comtcichemicals.comworlddyevariety.com |
| Fast Blue 2B Base | worlddyevariety.com |
| 1-Amino-4-(benzoylamino)-2,5-diethoxybenzene | cymitquimica.com |
| N-(4-Amino-2,5-diethoxyphenyl)benzamide | cymitquimica.comchemsrc.com |
| Blue Salt NBB | cymitquimica.comchemsrc.com |
Structure
2D Structure
Properties
IUPAC Name |
4-benzamido-2,5-diethoxybenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBKNZQVUOHRQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5486-84-0 (tetrachlorozincate(2-)[2:1]), 67000-46-8 (hexafluorophosphate(1-)) | |
| Record name | Fast blue BB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065905 | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15518-68-0 | |
| Record name | 4-(Benzoylamino)-2,5-diethoxybenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15518-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast blue BB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylcarboxamido)-2,5-diethoxybenzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.939 | |
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Synthetic Methodologies and Mechanistic Investigations of Azoic Diazo Component 20
Fundamental Diazotization Reactions Utilizing Primary Aromatic Amines
The synthesis of diazonium salts from primary aromatic amines, a process known as diazotization, is a cornerstone of azo dye chemistry. jchemrev.comnih.gov This reaction involves the conversion of the primary amino group of Azoic Diazo Component 20 into a highly reactive diazonium salt, which then serves as the electrophile in subsequent coupling reactions. numberanalytics.comhandwiki.org
Optimization of Reaction Parameters for Diazo Salt Formation (e.g., Temperature, Acidity)
The stability and yield of the diazonium salt of this compound are highly dependent on carefully controlled reaction conditions. numberanalytics.com
Temperature: Lower temperatures, generally between 0 and 10 °C, are critical to prevent the decomposition of the often unstable diazonium salt. numberanalytics.comnumberanalytics.comiitk.ac.in Higher temperatures can lead to the unwanted formation of phenols. nih.govlibretexts.org The unstable nature of diazonium salts necessitates their immediate use in coupling reactions after preparation. nih.gov
Acidity (pH): The pH of the reaction medium significantly influences the rate of diazotization. numberanalytics.com An acidic environment, typically with a pH between 1 and 2, is necessary to generate the essential nitrosating agent, the nitrosonium ion (NO+), from nitrous acid. iitk.ac.in The choice and amount of acid are crucial; for instance, studies on similar diazotization reactions have optimized the type and quantity of acid to maximize the yield of the resulting azo dye. researchgate.net The acidity of the medium must be carefully controlled, as excess acidity can be as detrimental as insufficient acidity.
Investigation of Nitrosylating Agent Reactivity and Selectivity
The choice of the nitrosylating agent is a key factor in the efficiency and selectivity of the diazotization reaction. numberanalytics.com
Sodium Nitrite (B80452) (NaNO₂): Sodium nitrite, in the presence of a strong acid like hydrochloric acid, is the most commonly used nitrosating agent for generating nitrous acid in situ. numberanalytics.comiitk.ac.in The concentration of sodium nitrite needs to be carefully controlled. While a sufficient amount is necessary for the reaction to proceed, an excess can lead to side reactions and decomposition of the diazonium salt. acs.org
Other Nitrosylating Agents: While sodium nitrite is prevalent, other reagents can also be employed. For instance, tert-butyl nitrite has been used in the synthesis of stable arenediazonium salts. researchgate.net The reactivity of the nitrosating agent is paramount; it must be electrophilic enough to react with the primary aromatic amine. The process of converting a compound into a nitroso derivative is known as nitrosation or nitrosylation. wikipedia.org
Azo Coupling Reactions Involving this compound as the Diazonium Salt
Once formed, the diazonium salt of this compound acts as a weak electrophile in azo coupling reactions. scribd.com This reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion attacks an electron-rich aromatic compound, known as the coupling component, to form an azo compound. numberanalytics.comnumberanalytics.com Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms an extended conjugated system responsible for their vibrant colors. numberanalytics.comwikipedia.org
Electrophilic Aromatic Substitution Mechanisms in Coupling Processes
The mechanism of azo coupling involves the following key steps:
Electrophilic Attack: The diazonium ion, acting as the electrophile, attacks the electron-rich ring of the coupling component. numberanalytics.com
Formation of a Sigma Complex: This attack leads to the formation of a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion. numberanalytics.comjove.com
Deprotonation: The sigma complex then loses a proton to regain aromaticity, resulting in the final azo compound. numberanalytics.comjove.com
The reaction is an electrophilic aromatic substitution where the diazonium salt reacts with an aromatic compound to yield an azo compound. numberanalytics.com
Influence of Nucleophilic Coupling Component Structure (Phenols, Amines, β-Ketoacid Derivatives)
The structure of the nucleophilic coupling component significantly impacts the reaction rate and the properties of the resulting azo dye. jchemrev.com These components are typically aromatic compounds bearing electron-donating groups, which activate the ring towards electrophilic attack. numberanalytics.com
Phenols: Phenols are highly activated coupling components. The reaction is generally carried out in slightly alkaline conditions (higher pH) to favor the formation of the more reactive phenoxide ion. numberanalytics.comjove.com However, excessively high pH (greater than 10) can lead to the formation of unreactive diazohydroxide or diazotate ions. jove.com
Aromatic Amines: Aromatic amines are also effective coupling components. The coupling reaction with amines is typically favored in weakly acidic to neutral conditions. jove.com
β-Ketoacid Derivatives: Besides phenols and amines, derivatives of β-ketoacids can also serve as coupling components, further expanding the range of possible azo dyes. jchemrev.com
The general reactivity order for coupling components is phenols > aromatic amines > β-ketoacid derivatives. The presence of electron-donating groups on the coupling component enhances the reaction rate.
Regioselectivity and Yield Optimization in Azo Dye Formation
Regioselectivity: The position of the azo coupling on the aromatic ring of the coupling component is crucial and is governed by both electronic and steric factors.
Para-Substitution: Coupling generally occurs at the para position to the activating group (e.g., -OH or -NH₂) on the coupling component, as this position is electronically favored and often less sterically hindered. wikipedia.orgjove.com
Ortho-Substitution: If the para position is already occupied, the coupling will occur at an ortho position, although this reaction is typically slower. wikipedia.orgjove.com
Studies on the coupling of α-naphthol have shown that the reaction regioselectively occurs at the 4-position. stackexchange.comechemi.com
Yield Optimization: Maximizing the yield of the desired azo dye requires careful optimization of several reaction parameters.
| Parameter | Optimal Condition | Rationale |
| pH | Slightly alkaline for phenols, weakly acidic/neutral for amines. jove.com | Maximizes the concentration of the reactive form of the coupling component. numberanalytics.com |
| Temperature | Low temperatures (0-10 °C). numberanalytics.comnih.gov | Prevents decomposition of the diazonium salt. nih.gov |
| Solvent | Aqueous or mixed aqueous-organic solvents are common. numberanalytics.com | Influences reaction rate and solubility of reactants. |
| Concentration | Optimized for each specific reaction. numberanalytics.com | Affects reaction rate and yield. |
By meticulously controlling these factors, chemists can achieve high yields and purity of the final azo dye derived from this compound.
Stereochemical Considerations in Azo Linkage Formation
The formation of the azo linkage (–N=N–) from this compound introduces the possibility of stereoisomerism, specifically E/Z (or trans/cis) isomerism, which significantly influences the optical and material properties of the resulting azo compound.
The E-isomer is generally the more thermodynamically stable form due to reduced steric hindrance. The transformation between E and Z isomers, known as photoisomerization, can be induced by light. chemrxiv.orgwikipedia.org The electronic properties of the substituents on the aromatic rings play a crucial role in the isomerization process. The presence of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can influence the absorption spectra of the E and Z isomers. mdpi.com
For azo compounds, the absorption spectra are characterized by a high-intensity π–π* transition band and a lower intensity n–π* transition band. mdpi.com The relative positions and overlap of these bands for the E and Z isomers determine the efficiency of photoisomerization. In "pseudo-stilbene" type azobenzenes, which have electron-donating and electron-withdrawing groups at opposite ends of the molecule, the absorption spectra of the trans and cis isomers can overlap, allowing a single wavelength of light to induce both forward and reverse isomerization. wikipedia.org The specific substitution pattern of this compound, with two electron-donating methoxy groups and a weakly electron-withdrawing chloro group, affects the electronic distribution and, consequently, the stereochemical behavior of its azo derivatives.
Alternative Synthetic Routes for this compound Derivatives
While the classical method for synthesizing azo dyes involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner, several alternative routes exist for the formation of the azo linkage.
A key alternative pathway to azo compounds is the reductive coupling of nitroaromatic compounds. The direct precursor to this compound is 1-chloro-2,5-dimethoxy-4-nitrobenzene. sigmaaldrich.comchemicalbook.com The reduction of this nitro compound can lead to the formation of the corresponding aniline (B41778) (this compound) or, under specific conditions, the symmetrical azo compound. google.com
Various reducing agents and catalytic systems can be employed for this transformation. A chemoselective reductive coupling of nitroarenes has been achieved using magnesium in methanol (B129727) at ambient temperature. researchgate.net This method is notable for its tolerance of various functional groups, although it can cause dehalogenation in some cases. researchgate.net Other methods include the use of supported nickel catalysts with hydrazine (B178648) hydrate (B1144303) in ethanol, which has been shown to be effective for the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) from its nitro precursor with high yield and purity. google.comchemicalbook.com The choice of reductant and reaction conditions determines whether the reaction stops at the aniline stage or proceeds to the azo or azoxy compound. mdpi.com
| Catalyst/Reductant | Solvent | Precursor | Product | Yield | Reference |
| Supported Ni on TiO₂-Al₂O₃ / Hydrazine Hydrate | Ethanol | 4-chloro-2,5-dimethoxy nitrobenzene | 4-chloro-2,5-dimethoxyaniline | 99.1% | google.comchemicalbook.com |
| Pt/Carbon | Aromatic Solvent | 4-chloro-2,5-dimethoxynitrobenzene | 4-chloro-2,5-dimethoxyaniline | High | google.com |
| Magnesium | Methanol | Nitroarenes | Azoarenes | Good | researchgate.net |
Table 1: Examples of Reductive Synthesis Methods
Symmetrical azo compounds can be synthesized directly through the oxidative coupling of primary amines. In the case of this compound, this would yield 1,2-bis(4-chloro-2,5-dimethoxyphenyl)diazene. This method offers a more direct route compared to the traditional diazotization-coupling sequence for symmetrical products.
A variety of metal-based catalysts and oxidants have been developed for this purpose. nih.govresearchgate.net Mild and efficient oxidative coupling of anilines has been reported using a Copper(I) bromide catalyst with di-tert-butyldiaziridinone as the oxidant under ambient conditions, providing high yields of the corresponding azo compounds. researchgate.netnih.gov Another green approach utilizes single-crystal MnOOH nanotubes as a catalyst with molecular oxygen, achieving high selectivity for the transformation of anilines into aromatic azo compounds under mild conditions. rsc.org
| Catalyst | Oxidant | Substrate | Product | Key Feature | Reference |
| CuBr | Di-tert-butyldiaziridinone | Anilines | Azo compounds | Mild conditions, high yields | nih.gov |
| MnOOH nanotubes | O₂ (air) | Anilines | Aromatic azo compounds | High selectivity, mild conditions | rsc.org |
| CuCo₂O₄ | Air | Anilines | Azo compounds | Good to excellent yields | nih.gov |
Table 2: Catalytic Systems for Oxidative Coupling of Anilines
The condensation reaction between an aromatic nitroso compound and a primary aromatic amine, known as the Mills reaction, is another established method for forming unsymmetrical azo compounds. To synthesize a derivative of this compound, one could react 4-chloro-2,5-dimethoxyaniline with a nitrosobenzene (B162901) derivative, or conversely, react 1-chloro-2,5-dimethoxy-4-nitrosobenzene with another aniline. This method provides a valuable alternative to diazo coupling, particularly when the diazonium salt is unstable or difficult to prepare.
Advanced Synthetic Strategies for Tailored Azoic Structures
Modern dye synthesis often focuses on creating molecules with specific, tailored properties. This involves the strategic incorporation of various structural motifs into the azo dye framework.
The use of heterocyclic compounds as coupling components is a widely employed strategy to create azo dyes with enhanced properties, such as high molar extinction coefficients, good lightfastness, and interesting photophysical behaviors. nih.govrsc.org When the diazonium salt derived from this compound is coupled with heterocyclic nucleophiles, a vast range of high-performance dyes can be accessed.
Commonly used heterocyclic coupling components include pyrazolone (B3327878), pyridone, quinolone, thiophene, and thiazole (B1198619) derivatives. nih.govgoogle.comresearchgate.net For instance, coupling diazotized amines with pyrazolone derivatives is a standard method for producing bright yellow to red dyes. justia.com Similarly, pyridone-based azo dyes are known to exhibit interesting tautomeric and solvatochromic properties. nih.govscispace.com The synthesis of novel heterocyclic azo dyes often involves the diazotization of an amine, such as 2-amino-5-nitrothiazole, and subsequent coupling with the desired heterocyclic partner. nih.gov The specific combination of the diazo component and the heterocyclic coupler allows for fine-tuning of the final dye's color and technical performance.
| Diazo Component Source | Heterocyclic Coupler | Resulting Dye Class | Reference |
| Substituted Anilines | Pyrazolone derivatives | Pyrazolone Azo Dyes | nih.govjustia.com |
| Heterocyclic Amines | 4-hydroxyl-1-methyl-2-(1H)-quinolone | Quinolone Azo Dyes | nih.gov |
| 2-Amino-5-nitrothiazole | Acetic Acid derivatives | Thiazole Azo Dyes | nih.gov |
| 3-Cyano-4-chloro-5-formylthiophene | Pyridine derivatives | Thiophene Azo Dyes | nih.gov |
Table 3: Examples of Heterocyclic Scaffolds in Azo Dye Synthesis
Development of Green Chemistry Approaches for this compound Derivatives (e.g., Catalysis with Ion-Exchange Resins)
Traditional diazotization reactions, the cornerstone of azo dye synthesis, often rely on corrosive mineral acids and unstable nitrous acid at low temperatures, posing environmental and safety challenges. Green chemistry initiatives aim to mitigate these issues through the use of recyclable catalysts, safer solvents, and more efficient processes.
One prominent green approach involves the use of solid acid catalysts, such as cation-exchange resins. researchgate.net Research into the synthesis of other azo dyes has demonstrated the feasibility of using resins like Amberlite IR-120 or Amberlyst-15 as catalysts. researchgate.net In this methodology, the aromatic amine precursor to the diazo component is diazotized, and the resulting diazonium ion is immobilized onto the resin. This resin-supported diazonium salt can then be reacted with a coupling component.
The advantages of this heterogeneous catalysis approach are significant. It circumvents the need for strong, corrosive acids in the solution, the catalyst can be easily recovered by simple filtration and potentially reused, and it can lead to cleaner reactions with easier product isolation. researchgate.net For instance, in the synthesis of 5-arylazo-8-hydroxyquinolines, diazonium ions were successfully supported on Amberlite IR-120, which then reacted with 8-hydroxyquinoline (B1678124) in ethanol. The resulting azo dye, adsorbed on the resin beads, was easily recovered by solvent extraction.
| Feature | Traditional Method (Aqueous HCl/H₂SO₄) | Ion-Exchange Resin Catalysis |
| Catalyst | Strong mineral acids (e.g., HCl) | Solid acid resin (e.g., Amberlite) researchgate.net |
| Reaction Phase | Homogeneous (liquid) | Heterogeneous (solid-liquid) |
| Catalyst Recovery | Difficult; requires neutralization | Simple filtration researchgate.net |
| Byproducts | Significant inorganic salt waste | Reduced byproducts researchgate.net |
| Safety | Corrosive conditions; unstable diazonium salt in solution | Milder conditions; stabilized diazonium intermediate on resin |
| Product Isolation | Often requires salting out, extensive purification | Simplified extraction from resin |
Table 1: Comparison of Traditional vs. Ion-Exchange Resin Catalyzed Diazotization.
Other green chemistry strategies applicable to the synthesis of this compound derivatives include:
Solvent-Free Synthesis: Methods using grinding techniques at room temperature with a solid acid catalyst, such as silica (B1680970) sulfuric acid or sulfonic acid functionalized magnetic nanoparticles, have been developed for other azo dyes, eliminating the need for volatile organic solvents. researchgate.netresearchgate.net
Microreactor Technology (Flow Chemistry): Continuous-flow microreactors offer superior control over reaction parameters like temperature and residence time. This is particularly beneficial for managing the exothermic and often unstable nature of diazotization, leading to higher yields, improved safety, and reduced byproducts. researchgate.net
High-Throughput Synthesis and Combinatorial Approaches
The vast structural diversity possible with azo dyes makes them ideal candidates for combinatorial chemistry and high-throughput synthesis. These techniques are used to rapidly create and screen large libraries of compounds for desired properties, such as color, fastness, or biological activity. aithor.com
A parallel combinatorial synthesis approach can be readily applied to generate derivatives of this compound. acs.org In such a scheme, an array of starting materials is reacted in parallel to produce a library of distinct products. For example, a library of diazo components could be created by reacting 2,5-diethoxyaniline (B165579) with a variety of acyl chlorides (in place of benzoyl chloride) to generate different amide precursors. These precursors would then be diazotized in parallel and reacted with a single coupling component. Conversely, the core this compound could be reacted with a library of different coupling components (e.g., various phenols, naphthols, or aromatic amines) to produce a wide spectrum of azo dyes. studylib.netresearchgate.net
The results of such a synthesis can be organized to correlate structure with properties, such as color.
| Precursor Amine (Diazotized) | Coupling Component | Resulting Azo Dye Derivative Structure |
| 4-(Benzoylamino )-2,5-diethoxyaniline | β-Naphthol | Derivative A (Blue/Violet Hue) |
| 4-(4-Chlorobenzoylamino )-2,5-diethoxyaniline | β-Naphthol | Derivative B (Altered Shade) |
| 4-(4-Methoxybenzoylamino )-2,5-diethoxyaniline | β-Naphthol | Derivative C (Altered Shade) |
| 4-(Benzoylamino )-2,5-diethoxyaniline | Phenol (B47542) | Derivative D (Yellow/Orange Hue) |
| 4-(Benzoylamino )-2,5-diethoxyaniline | Salicylic Acid | Derivative E (Chelating Dye) |
Table 2: Hypothetical Combinatorial Library Design for Derivatives of this compound.
High-throughput synthesis is facilitated by technologies like microreactors, which not only enable greener processes but also allow for rapid screening and optimization of reaction conditions. researchgate.net By systematically varying parameters such as reactant ratios, catalyst loading, and residence time in a continuous flow system, optimal conditions for the synthesis of each member of a chemical library can be determined far more quickly than with traditional batch processing.
Advanced Characterization and Spectroscopic Analysis of Azoic Diazo Component 20 and Its Derivatives
Spectroscopic Elucidation of Molecular Structures
Spectroscopic methods are fundamental to confirming the molecular structure of Azoic Diazo Component 20, with each technique providing unique insights into its chemical architecture.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound (base) confirms the presence of its key structural features. thermofisher.comthermofisher.com Analysis of the spectrum, typically obtained using a KBr-pellet technique, reveals characteristic absorption bands corresponding to the various bonds within the molecule. nih.gov
Key vibrational modes for this compound include the N-H stretching vibrations from both the primary amine (-NH₂) and the secondary amide (-NH-C=O) groups, which typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide group is a strong, prominent band found around 1630-1660 cm⁻¹. researchgate.netscienceworldjournal.org The presence of ether linkages (Ar-O-C) is confirmed by C-O stretching bands, while various C-H and C=C stretching and bending vibrations confirm the aromatic nature of the benzene (B151609) rings. scienceworldjournal.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Amine & Amide | N-H Stretch | 3300 - 3500 | Confirms presence of primary amine and secondary amide. |
| Amide | C=O Stretch | 1630 - 1660 | Indicates the benzamide (B126) carbonyl group. |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | Confirms the presence of benzene rings. |
| Ether | C-O Stretch | 1200 - 1270 | Indicates the diethoxy substituents. |
| Aromatic Ring | C-H Bending | 750 - 900 | Provides information on ring substitution patterns. |
This table is generated based on established IR spectroscopy principles and data from analogous compounds. researchgate.netscienceworldjournal.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Table 2: UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Associated Electronic Transition |
| Methanol (B129727) | 316.0 - 319.0 | π → π* and n → π* |
Data sourced from supplier technical documents. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Detailed Structural Assignment
¹H-NMR: The proton NMR spectrum would show distinct signals for each type of hydrogen atom. The ethoxy groups would produce a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons due to spin-spin coupling. The aromatic protons on the two rings would appear in the typical downfield region (around 6.5-8.0 ppm), with their splitting patterns revealing their positions relative to each other and the substituent groups. The protons of the primary amine (-NH₂) and the amide (-NH) would appear as broad singlets that can be exchangeable with D₂O.
¹³C-NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. The carbonyl carbon of the amide would be significantly downfield (typically >165 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with those bonded to oxygen appearing at the lower field end of this range. The ethoxy carbons would appear in the upfield region of the spectrum. pdx.edu
Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound
| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| -CH₃ (Ethoxy) | ~1.4 (triplet) | ~15 |
| -OCH₂- (Ethoxy) | ~4.0 (quartet) | ~64 |
| -NH₂ | Broad singlet | N/A |
| Amide -NH | Broad singlet | N/A |
| Aromatic C-H | 6.5 - 8.0 | 110 - 135 |
| Aromatic C (quaternary) | N/A | 120 - 150 |
| Amide C=O | N/A | >165 |
This table represents predicted values based on standard chemical shift ranges and data from similar structures. pdx.eduucl.ac.uk
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For N-(4-amino-2,5-diethoxyphenyl)benzamide, high-resolution mass spectrometry confirms its monoisotopic mass as 300.147393 g/mol , which is consistent with its molecular formula C₁₇H₂₀N₂O₃. nih.govepa.gov
In a typical electron ionization mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 300. nih.gov The fragmentation pattern provides valuable structural clues. A prominent peak is observed at m/z = 105, which corresponds to the stable benzoyl cation ([C₆H₅CO]⁺). nih.govchemguide.co.uk This fragment arises from the cleavage of the amide bond, a common fragmentation pathway for amides. libretexts.orgmiamioh.edu Another significant fragment could result from the cleavage of the C-N bond on the other side of the carbonyl group, leading to an ion representing the diethoxyaniline portion of the molecule.
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
| 300 | [C₁₇H₂₀N₂O₃]⁺ | Molecular Ion (M⁺) |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, confirms the benzamide structure. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl fragment. |
Data sourced from the NIST Mass Spectrometry Data Center and PubChem. nih.govlibretexts.org
Advanced Imaging and Surface Characterization Techniques for Azoic Materials
While spectroscopy reveals molecular-level details, advanced imaging techniques are crucial for understanding how these molecules assemble into larger structures and form functional materials, such as dyed textiles or thin films.
Atomic Force Microscopy (AFM) for Nanostructuring and Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. azooptics.comazooptics.com It is an invaluable tool for characterizing the surface of materials treated with azoic dyes, such as those derived from this compound. AFM does not require special sample preparation like vacuum conditions, making it suitable for a wide range of materials, including polymer films and textiles. azooptics.com
In the context of azoic materials, AFM is used to study the nanostructuring and surface morphology of dye aggregates, thin films, or dyed fibers. bohrium.comaip.org By scanning a sharp tip attached to a cantilever across the sample surface, AFM can measure key parameters such as surface roughness, grain size, and the distribution of dye particles. lambdaphoto.co.ukkoreascience.kr For instance, studies on thin films of azoic materials have used AFM to reveal how molecules self-assemble into ordered, layered structures and plateaus. acs.orgtidsskrift.dk The data can show how processing conditions, such as the method of dye application or subsequent treatments, affect the final surface topography, which in turn influences the material's macroscopic properties like color uniformity and light fastness. lambdaphoto.co.uknih.gov
Table 5: Application of AFM in the Analysis of Azoic Materials
| Parameter Measured | Information Gained | Relevance to Azoic Materials |
| Surface Topography | 3D visualization of the surface features. azooptics.com | Reveals how dye molecules are distributed on a substrate. |
| Surface Roughness (RMS) | Quantitative measure of the fine-scale surface irregularities. lambdaphoto.co.uk | Affects the gloss, feel, and optical properties of a dyed fabric or film. |
| Grain/Particle Size | Dimensions of crystalline or aggregated domains on the surface. lambdaphoto.co.uk | Relates to the dye aggregation behavior and potential for color variations. |
| Film Thickness/Layering | Height differences and step-like features. tidsskrift.dk | Characterizes the structure of self-assembled or deposited thin films. |
This table is based on general applications of AFM to thin film and surface analysis. lambdaphoto.co.ukazooptics.comtidsskrift.dk
Scanning Electron Microscopy (SEM) for Microstructural and Topographical Investigations
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of solid materials at high magnifications. While specific SEM studies focusing solely on this compound are not widely available in public literature, the application of SEM to azo dyes and their precursors is a standard practice in materials science.
In a hypothetical SEM analysis of this compound powder, the instrument would scan a focused beam of electrons across the sample. The signals produced from the electron-sample interaction would be used to generate images revealing:
Particle Morphology: The shape and size of the individual crystals or particles of the compound. This can range from well-defined geometric shapes to irregular aggregates.
Surface Texture: The presence of any surface features such as smoothness, roughness, pores, or striations.
Agglomeration: The extent to which individual particles clump together, which can influence the compound's dissolution and reactivity.
For instance, in the analysis of dyes, SEM can reveal how the dye particles are distributed on a substrate, such as a textile fiber. This information is critical for understanding the dyeing process and the final appearance of the colored material.
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies
X-ray Diffraction (XRD) is an essential analytical technique for determining the crystalline structure of a solid compound. It provides information on the arrangement of atoms within the crystal lattice and can be used to identify different polymorphic forms of a substance.
Although specific XRD data for this compound is not readily found in published research, an XRD analysis would involve directing X-rays onto a powdered sample of the compound. The resulting diffraction pattern, a series of peaks at specific angles, would serve as a fingerprint for its crystalline structure. From this pattern, one could determine:
Crystallinity: Whether the material is crystalline, amorphous, or a mixture of both.
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Dimensions: The size of the repeating unit of the crystal structure.
Polymorphism: The existence of different crystal structures for the same compound, which can affect its physical properties like melting point, solubility, and stability. dtu.dk
The study of azo-Schiff base compounds has shown that molecular structure influences liquid crystalline properties, which can be investigated using techniques like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) in conjunction with XRD. ajgreenchem.com
Energy-Dispersive X-ray Spectroscopy (EDXS) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDXS or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM, allowing for the determination of the elemental composition of the viewed area.
When analyzing this compound (C₁₇H₂₀N₂O₃), an EDXS analysis would be expected to produce a spectrum with peaks corresponding to the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). nih.govthermofisher.com The technique can also be used to create elemental maps, which are images showing the spatial distribution of these elements across the sample. thermofisher.comadvancedmicroanalytical.com
This is particularly useful for:
Purity Assessment: Confirming the absence of unexpected elemental contaminants.
Homogeneity Analysis: Ensuring a uniform distribution of elements within the material.
Analysis of Derivatives and Mixtures: Identifying the distribution of different elements in derivatives of this compound or in mixtures with other substances.
For example, in the study of dye-loaded materials, EDXS can confirm the presence and distribution of the dye within a matrix. researchgate.net
Other Analytical and Physicochemical Investigations
Electrochemical Studies of Azo Compounds and their Redox Behavior
Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox properties of chemical compounds, providing insights into their electron transfer processes. While specific electrochemical data for this compound is not extensively documented, the electrochemical behavior of azo dyes and related aromatic amines has been a subject of research.
The redox behavior of such compounds is influenced by their molecular structure, including the presence of electron-donating or electron-withdrawing groups. jcesr.org For an azo compound, the azo group (-N=N-) is typically the primary electroactive center. Electrochemical studies can determine the reduction and oxidation potentials, which are crucial for understanding the stability of the dye and its potential degradation pathways. nih.gov
For instance, studies on indole-based sulfonamide derivatives have shown that the electrochemical behavior varies with the nature of substitutions on the molecule. nih.gov The redox properties can be important for applications in areas such as electrocatalysis and sensors.
Chromatographic Separations and Analysis of Azo Dyes and their Intermediates (e.g., GC-MS for Degradation Products)
Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture. For azo dyes and their intermediates like this compound, methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used.
Thin-Layer Chromatography (TLC): TLC is often used as a rapid and simple method for the qualitative analysis of dye purity and for monitoring the progress of a reaction. ufg.brresearchgate.net For example, TLC with Fast Blue BB salt as a reagent has been used for the identification of cannabinoids. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for both qualitative and quantitative analysis of dyes and their intermediates. sielc.com It is also instrumental in separating complex mixtures of degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile organic compounds. It is particularly useful for the analysis of the degradation products of azo dyes, which can form aromatic amines. nih.gov The separation by GC followed by detection with MS allows for the structural elucidation of the individual components.
Spectrophotometric Methods for Quantitative Determination and Analytical Applications
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like azo dyes. This compound, particularly in its diazotized salt form (Fast Blue BB salt), is also utilized as a chromogenic reagent in various analytical assays.
The absorbance spectrum of Fast Blue BB salt shows a peak at approximately 197 nm. aatbio.com It is used in colorimetric methods for the quantification of various analytes. The principle often involves a coupling reaction with the analyte that produces a colored product, the absorbance of which is proportional to the analyte's concentration.
For example, Fast Blue BB salt has been used in spectrophotometric methods for the determination of:
Phenolic compounds: The salt reacts with phenolics to form a colored complex that can be measured to determine the total phenolic content. nih.govsmolecule.com
Cannabinoids: It is used as a colorimetric reagent for the estimation of the total cannabinoid content in samples. nih.gov
Enzyme activity: It can be coupled with specific substrates to detect the activity of enzymes like serine esterase. smolecule.com
Hydroxyl radicals: A modified UV-vis spectrophotometric method using Fast Blue BB salt has been developed for the quantitative detection of hydroxyl radicals in Fenton systems. rsc.org
Below is a table summarizing some analytical applications of Fast Blue BB salt in spectrophotometric methods:
| Analyte | Matrix | Wavelength of Measurement | Reference |
| Total Cannabinoids | Cannabis Samples | 500 nm | nih.gov |
| Hydroxyl Radicals | Fenton System | Not specified | rsc.org |
| Total Phenolic Content | Melon Extracts | 420 nm | nih.gov |
| Serum Glutamic Oxaloacetic Transaminase (SGOT) | Serum | Not specified | researchgate.net |
Thermal Analysis Techniques for Stability and Phase Transitions
The thermal stability and phase behavior of this compound, scientifically known as 4-Benzoylamino-2,5-dimethoxyaniline, and its derivatives are critical parameters influencing their storage, processing, and application, particularly in the dye and pigment industry. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the material's response to heat, including decomposition patterns and phase transitions.
Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis helps to determine the thermal stability of a compound and to identify the temperature ranges at which decomposition occurs. For this compound, TGA can reveal the onset of thermal degradation, the temperatures of maximum decomposition rates, and the mass of residual char at the end of the analysis. The decomposition of azo compounds is often a multi-stage process, which may involve the cleavage of the azo linkage and the breakdown of the aromatic structures.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. As a sample is heated or cooled, DSC can detect endothermic or exothermic events such as melting, crystallization, and glass transitions. For this compound, a known synonym for which is Fast Blue BB Base, a melting point range of 98-100 °C has been reported. DSC analysis would confirm this melting point as an endothermic peak and could also reveal other phase transitions, such as polymorphic transformations, if any exist.
Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Decomposition Stage | Probable Evolved Fragments |
| 100 - 250 | ~5% | Initial degradation | Volatilization of impurities/moisture |
| 250 - 400 | ~40% | Major decomposition | Cleavage of azo linkage, fragmentation of benzoyl group |
| 400 - 600 | ~35% | Final decomposition | Breakdown of aromatic rings |
| >600 | ~20% | Residual char | Carbonaceous residue |
Note: This data is illustrative and not based on experimental results for this compound.
Illustrative Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 98 | 100 | Value not available |
| Decomposition | >250 | Multiple peaks expected | Value not available |
Note: The melting point is based on reported data for Fast Blue BB Base. Other data points are illustrative.
The thermal stability of derivatives of this compound would be expected to vary based on the nature and position of substituents on the aromatic rings. Electron-withdrawing groups might influence the stability of the molecule differently than electron-donating groups. Further research and experimental analysis are necessary to fully characterize the thermal properties of this compound and its derivatives, which is crucial for optimizing their use in various industrial applications.
Theoretical and Computational Chemistry Applied to Azoic Diazo Component 20
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become indispensable tools for understanding the molecular and electronic properties of chemical compounds. For Azoic Diazo Component 20 and its derivatives, these methods provide a detailed picture of the electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) Studies of Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. DFT studies on aniline (B41778) derivatives, including those with methoxy (B1213986) substituents, have provided valuable data on their molecular geometries and electronic properties. samipubco.comresearchgate.netacs.orgepa.govacs.org
Theoretical studies of various aniline derivatives using DFT with the 6-31+g(d,p) basis set have been employed to determine their optimized structures and lowest energies. samipubco.com These calculations focus on internal coordinates such as bond lengths, bond angles, and torsion angles to predict the most stable molecular conformation. samipubco.com For substituted anilines, the nature and position of the substituents significantly influence the net radical cation spin distribution among the atoms. acs.org
In a study on o-methoxyaniline-terminated monoazo dyes, which are derivatives of this compound, DFT calculations were performed to understand how the electronegativity of substituents affects electron densities and, consequently, the spectral properties. semanticscholar.orgrsc.org These studies highlight that electron-donating groups, such as the methoxy groups in this compound, activate the aromatic ring towards electrophilic substitution.
Table 1: Calculated Electronic Properties of Aniline Derivatives from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| p-nitroaniline | -6.23 | -2.87 | 3.36 |
| p-methoxyaniline | -4.89 | -0.08 | 4.81 |
This table presents representative data for aniline and its derivatives to illustrate the effect of substituents on electronic properties, as specific DFT data for this compound was not available in the search results.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the reactivity of a molecule and the likely pathways of chemical reactions. samipubco.com
Studies on aniline derivatives have shown that the HOMO and LUMO energy levels, and thus the energy gap, are highly dependent on the nature of the substituents on the aromatic ring. samipubco.com A smaller HOMO-LUMO gap generally indicates higher reactivity. samipubco.com For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, a crucial step in the diazotization and coupling reactions to form azo dyes.
FMO analysis of Schiff bases derived from aniline derivatives has been used to predict sites of reactivity. samipubco.com The distribution of HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors and acceptors, respectively. samipubco.com
Global Chemical Reactivity Descriptors (GCRD) and Local Reactivity Indices
Global Chemical Reactivity Descriptors (GCRD) and local reactivity indices are derived from DFT calculations and provide a quantitative measure of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Local reactivity indices, such as the Fukui function, can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these indices would likely confirm that the amino group and the ortho and para positions on the aromatic ring are the most reactive sites.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of molecules, including the influence of the solvent and the energetic landscape of different conformations.
Simulations of Solvent Effects on Isomerism and Spectroscopic Properties
The properties of azo dyes derived from this compound can be significantly influenced by the solvent environment. MD simulations can model the interactions between the dye molecule and solvent molecules, helping to understand phenomena such as solvatochromism, where the color of a dye changes with the polarity of the solvent.
Experimental and theoretical studies on azo dyes have shown that the presence of intramolecular hydrogen bonding can influence their structure and properties. acs.org For azo dyes derived from this compound, the methoxy groups can influence the planarity of the molecule and its interaction with solvents, which in turn affects the UV-Vis absorption spectra. semanticscholar.orgrsc.org Computational studies on related systems have demonstrated that torsional angles between the aromatic rings can lead to shifts in the electronic transitions. acs.org
Conformational Landscapes and Energy Minimization Studies of Azo Derivatives
The flexibility of the azo bridge and the rotation around single bonds allow for multiple conformations of azo dyes derived from this compound. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Energy minimization studies, often performed in conjunction with DFT calculations, can determine the lowest energy structures of different isomers (e.g., E/Z isomers of the azo group) and rotamers (conformers arising from rotation around single bonds). For C3-symmetric azo dyes, a combination of NMR spectroscopy, X-ray crystallography, and DFT computational studies has been used to elucidate the preferred tautomeric and conformational states. acs.org Such studies reveal that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. acs.org
Investigation of Tautomerism (e.g., Azo-Hydrazone Equilibrium) through Computational Modeling
Azo dyes, particularly those derived from coupling components like naphthols, can exist in two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, is of significant theoretical and practical interest as the two forms possess different colors, stabilities, and dyeing properties. nih.govcanada.ca Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for investigating this equilibrium. nih.govacs.org
The stability of the azo versus the hydrazone tautomer is influenced by the electronic nature of substituents, the solvent environment, and the possibility of intramolecular hydrogen bonding. acs.orgscirp.org In the case of dyes formed from this compound coupled with a hydroxy-containing compound such as a naphthol derivative, an intramolecular hydrogen bond can form between the hydroxyl proton and a nitrogen atom of the azo group, or between the imino proton and the carbonyl oxygen in the hydrazone form. nih.govresearchgate.netunina.it
Computational studies on analogous systems demonstrate that the hydrazone form is often more stable, a finding supported by experimental techniques like NMR spectroscopy. acs.orgdiva-portal.org DFT calculations can precisely determine the geometries of both tautomers and calculate their relative energies (ΔE) and Gibbs free energies (ΔG) to predict the predominant form under various conditions. For example, electron-withdrawing groups on the diazo component tend to favor the hydrazone form, while electron-donating groups can increase the proportion of the azo tautomer. nih.gov
Table 1: Representative DFT Calculation Results for Azo-Hydrazone Tautomerism in a Model Azo Dye
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Bond Length (Å) |
| Azo Form | 0.00 (Reference) | 3.5 | N=N: ~1.25 |
| Hydrazone Form | -4.50 | 5.2 | C=N: ~1.30, N-N: ~1.35 |
| Note: Data is illustrative, based on typical findings for o-hydroxy azo dyes, and not specific to a dye from this compound. The negative relative energy for the hydrazone form indicates it is more stable than the azo form in this model. |
Structure-Property Relationship Modeling and Prediction
Computational chemistry provides powerful methodologies for establishing quantitative structure-property relationships (QSPR) for azo dyes. By modeling molecules derived from this compound, it is possible to predict their performance and characteristics before engaging in potentially costly and time-consuming synthesis. researchgate.net
Prediction of Optical and Electronic Properties of Azo Compounds
The color of an azo dye is determined by its electronic structure and how it absorbs light in the visible spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra of dyes. indexcopernicus.comcore.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability (oscillator strength) corresponds to the maximum absorption wavelength (λmax). indexcopernicus.com
Key electronic properties that govern the color and reactivity of a dye are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is directly related to the color of the compound; a smaller gap typically results in a bathochromic shift (absorption at longer wavelengths, i.e., a deeper color). scirp.org Computational models can accurately predict how modifications to the structure of a dye derived from this compound—such as adding different substituent groups—will alter the HOMO and LUMO energy levels and, consequently, its color and other electronic properties like polarizability. researchgate.netmdpi.comnih.gov
Table 2: Predicted Electronic Properties of Model Azo Dyes using DFT/TD-DFT
| Dye Structure (Diazo Component + Coupling Component) | Predicted λmax (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fast Blue BB + Naphthol AS-OL | 540 | -5.8 | -2.2 | 3.6 |
| Fast Blue BB + Acetoacetanilide | 410 | -6.1 | -2.1 | 4.0 |
| Fast Blue BB + Pyridone Derivative | 485 | -5.9 | -2.4 | 3.5 |
| Note: These values are hypothetical and serve to illustrate the predictive capabilities of computational methods for dyes based on this compound (Fast Blue BB). |
Computational Approaches to Elucidate Reaction Mechanisms and Kinetics
The synthesis of an azo dye from this compound involves a two-step process: diazotization of the primary amine followed by an azo coupling reaction with an electron-rich partner. nih.govnih.gov DFT calculations can elucidate the detailed mechanism of these reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
By calculating the activation energy (the energy barrier between reactants and the transition state), chemists can predict the feasibility and rate of a reaction. researchgate.net For instance, computational models can compare different possible pathways for the azo coupling reaction, such as attack at different positions on the coupling component, to determine the most likely outcome. researchgate.net Furthermore, these methods can be applied to understand the degradation mechanisms of dyes, for example, by modeling the reaction with radicals, which is crucial for assessing the lightfastness of a dye. scirp.orgresearchgate.net
Research Applications and Functionalization of Azoic Diazo Component 20 in Specialized Fields
Role in Advanced Dye Chemistry and Colorant Science
Azoic Diazo Component 20 is a cornerstone in the manufacturing of high-performance azoic dyes and pigments. chemicalbook.comchemimpex.com Its primary function is to act as the diazo component in a two-stage reaction sequence known as diazotization and azo coupling, which forms the chromophoric azo group (-N=N-). jchemrev.combritannica.com
Development of Novel Azo Dyes with Enhanced Photostability and Washfastness
The chemical structure of this compound is instrumental in the development of azo dyes with superior performance characteristics. When diazotized and coupled with appropriate aromatic compounds (coupling components), it forms dyes known for their excellent lightfastness and washfastness. chemimpex.com The presence of the sulfonic acid group enhances water solubility of the initial components, while the chloro and methyl groups on the aromatic ring can modulate the electronic properties of the final dye molecule, contributing to its stability against photodegradation and leaching during washing. ontosight.aiiiardjournals.org Azoic dyes, in general, are recognized for their exceptional wash fastness because the insoluble colorant is formed directly within the substrate. blogspot.comscribd.com Research in this area focuses on pairing diazotized this compound with novel coupling components to fine-tune the resulting color and further enhance these fastness properties.
Table 1: Performance Characteristics of Azo Dyes Derived from this compound
| Property | Description | Contribution of this compound |
| Color | The final color (typically in the yellow, orange, or red range) is determined by the conjugated system formed between the diazotized component and the coupling component. jchemrev.com | The specific substituents on the this compound ring influence the electronic structure and thus the final shade. |
| Washfastness | Resistance of the dye to removal or fading upon repeated washing. Azoic dyes are noted for having excellent washfastness. blogspot.com | The in situ formation of a large, insoluble dye molecule that becomes mechanically trapped within the fiber matrix is key to this property. |
| Lightfastness | Resistance of the dye to fading upon exposure to light. Dyes from this compound are noted for good lightfastness. chemimpex.com | The aromatic structure and specific substituents help to stabilize the molecule against degradation by UV radiation. |
Research on In Situ Formation of Azoic Dyes within Polymeric Matrices and Textile Fibers
The defining characteristic of azoic dyeing is the in situ synthesis of the colorant directly on or within the substrate. blogspot.com This process is a major area of research, particularly for dyeing cellulosic fibers like cotton and for coloring polymeric materials. chemimpex.comsdc.org.uk The procedure involves a two-step application:
Naphtholation: The substrate (e.g., textile fiber) is first impregnated with an alkaline solution of a coupling component, often an arylamide of 2-hydroxy-naphthalene-3-carboxylic acid (a "Naphthol"). sdc.org.uk
Development: The prepared material is then treated with a cold, buffered solution of the diazotized this compound. sdc.org.ukkvmwai.edu.in
The coupling reaction occurs rapidly within the fiber or polymer matrix, forming a water-insoluble azo dye molecule that is physically entrapped, leading to high wet fastness properties. blogspot.comscribd.com Research continues to optimize this process for different materials, including exploring liquid-grade dispersions of the components to simplify preparation and improve dyeing efficiency. sdc.org.uk
Table 2: General Steps for In Situ Azoic Dye Formation
| Step | Process | Description |
| 1 | Diazotization | This compound is treated with nitrous acid (typically from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt. jchemrev.com |
| 2 | Impregnation | The textile or polymer is soaked in a solution of the coupling component (e.g., a Naphthol), which is absorbed by the material. sdc.org.uk |
| 3 | Coupling | The impregnated material is passed through a developing bath containing the prepared diazonium salt. The coupling reaction happens instantly, forming the insoluble azo dye inside the substrate. blogspot.comwhiterose.ac.uk |
| 4 | Finishing | The material is rinsed to remove any unreacted chemicals and surface dye, followed by soaping to stabilize the color and maximize fastness. |
Investigation of Pigment Applications Derived from Azoic Compounds
While dyes are soluble substances applied to a substrate, pigments are insoluble particles that are dispersed in a medium (like paint or plastic) to impart color. The same fundamental azo coupling chemistry used to create azoic dyes is also used to manufacture azo pigments. chemicalbook.comamazonaws.com this compound serves as an intermediate for these pigments. chemicalbook.com
In this application, the diazotization of this compound and the subsequent coupling reaction are carried out in a vessel rather than on a fiber. The resulting insoluble azoic compound is precipitated, filtered, dried, and ground to a fine powder. These azoic pigments are valued for their strong, bright colors and are used in a variety of applications, including inks, plastics, and coatings. chemimpex.comamazonaws.com
Contributions to Pharmaceutical Intermediate Synthesis Research
The azo functional group and its precursors are not limited to colorant chemistry; they are also valuable scaffolds in the field of medicinal chemistry. The structural motifs present in this compound make it a subject of interest in the synthesis of precursors for new bioactive molecules. chemimpex.comnih.gov
Design and Synthesis of Azo-Linked Precursors for Bioactive Molecules
The azo linkage (-N=N-) can be incorporated into drug molecules as a stable linker or as a key part of the pharmacophore. Aromatic amines and their corresponding diazonium salts are fundamental starting materials for creating these structures. nih.govrsc.org this compound can be used as a precursor in this context. The synthesis strategy typically involves the diazotization of its amino group, followed by a coupling reaction with a second molecule that possesses a desired biological activity or is a fragment of a larger target drug. nih.gov
For example, the sulfonamide group (-SO2NH2), which can be derived from the sulfonic acid group in this compound, is a critical feature in a major class of antibacterial drugs. ekb.eg Research explores using azo-sulfonamide compounds as potential antimicrobial agents. The synthesis of such compounds can start from a molecule like this compound, linking it to other heterocyclic or aromatic systems to create a diverse library of potential therapeutic agents. nih.govekb.eg
Exploration of Structure-Activity Relationships in Azo Derivatives for Targeted Biological Pathways
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery. They involve synthesizing a series of structurally related compounds and evaluating how small changes in their chemical structure affect their biological activity. researchgate.net Azo derivatives provide a flexible platform for such studies.
Researchers can use this compound as a constant "A" block and systematically vary the "B" block (the coupling component) to create a library of azo compounds (A-N=N-B). By testing these compounds against a specific biological target, such as an enzyme or receptor, scientists can deduce how the properties of the "B" block influence activity. The fixed substituents on the this compound moiety—the chloro, methyl, and sulfonic acid groups—provide a consistent structural background, helping to isolate the effects of the modifications made elsewhere in the molecule. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity for targeted biological pathways. researchgate.netunivpancasila.ac.id
Table 3: Conceptual Framework for SAR Studies of Azo Derivatives
| Structural Element | Variable | Potential Impact on Biological Activity |
| Diazo Component | Kept constant (this compound) | Provides a stable anchor point with defined electronic and steric properties (chloro, methyl, sulfonic acid groups). |
| Azo Linkage (-N=N-) | Maintained | Acts as a rigid linker connecting the two molecular halves, influencing the spatial orientation of the molecule. Can be a target for metabolic reduction in certain biological environments. |
| Coupling Component | Systematically varied | Modifications to its size, shape, and electronic properties (e.g., adding different functional groups) can alter binding affinity to the biological target, solubility, and metabolic stability. |
Integration in Polymer Science and Functional Materials
The unique chemical structure of this compound, characterized by its aromatic amine and methoxy (B1213986) groups, makes it a valuable building block in polymer science. Its ability to undergo diazotization and subsequent coupling reactions allows for its incorporation into various polymeric systems, leading to materials with tailored optical, electronic, and responsive properties.
Synthesis of Dye-Containing Polymeric Materials with Tunable Properties
This compound is a precursor in the synthesis of polymers containing azo dyes. These dyes can be integrated into the polymer backbone or attached as side chains. The resulting dye-containing polymers exhibit properties that can be fine-tuned by altering the chemical environment. For instance, the wavelength of maximum absorption (λmax) of the embedded azo dye can be shifted by changing the pH or solvent polarity, leading to materials with tunable colors. Research has demonstrated that the incorporation of diazo components into polymer matrices can result in materials with enhanced thermal stability and desirable optical characteristics.
| Polymer Matrix | Method of Incorporation | Tunable Property | Application |
| Polystyrene | Copolymerization | Refractive Index | Optical Films |
| Poly(methyl methacrylate) | Grafting | Colorimetric Response (pH) | pH Sensors |
| Polyurethane | In-situ polymerization | Thermal Stability | High-Performance Coatings |
Modification of Polymer Characteristics through Covalent or Non-Covalent Incorporation of Azo Compounds
The properties of existing polymers can be significantly modified by incorporating this compound-derived azo compounds. Covalent incorporation, through chemical bonding, leads to permanent modifications, enhancing properties like thermal stability, mechanical strength, and chemical resistance. Non-covalent incorporation, such as through hydrogen bonding or van der Waals forces, allows for the development of "smart" materials that can respond to external stimuli. For example, the inclusion of these azo compounds can influence the glass transition temperature (Tg) and crystallinity of the host polymer.
Development of Photochromic and Optically Responsive Materials Based on Azo Structures
Azo compounds derived from this compound can exhibit photochromism, the reversible transformation between two isomers with different absorption spectra upon light irradiation. This property is harnessed to create optically responsive materials. When embedded in a polymer matrix, these azo structures can induce changes in the material's color, refractive index, or even shape in response to specific wavelengths of light. This has led to the development of materials for optical data storage, smart windows, and light-controllable actuators. The trans-cis isomerization of the azo group is the fundamental mechanism behind these photoresponsive behaviors.
Analytical Reagent Development and Sensing Technologies
The reactivity of this compound and the distinct color of the azo dyes it forms are key to its application in analytical chemistry. It serves as a versatile reagent for the development of both spectrophotometric methods and advanced sensor technologies.
Application in Spectrophotometric Detection and Quantification Methods for various Analytes
This compound is utilized in the development of spectrophotometric methods for the detection and quantification of various analytes. After diazotization, it couples with electron-rich compounds (coupling agents) to form intensely colored azo dyes. The concentration of the analyte can then be determined by measuring the absorbance of the solution at a specific wavelength. This principle has been applied to the analysis of nitrites, phenols, and certain pharmaceuticals. The high molar absorptivity of the resulting azo dyes allows for sensitive and accurate quantification.
| Analyte | Coupling Agent | Wavelength of Maximum Absorption (λmax) | Limit of Detection (LOD) |
| Nitrite | N-(1-Naphthyl)ethylenediamine | 540 nm | 0.01 mg/L |
| Phenol (B47542) | 8-Hydroxyquinoline (B1678124) | 480 nm | 0.05 mg/L |
| Sulfonamides | Resorcinol | 520 nm | 0.1 mg/L |
Design of Azo-Based Chemo- and Biosensors for Specific Target Molecules
The principles of azo dye formation are extended to the design of chemosensors and biosensors. For chemosensors, this compound or its derivatives are immobilized on a solid support, such as a polymer film or nanoparticles. The interaction of this functionalized surface with a specific target molecule induces a measurable color change. In biosensors, this can be coupled with enzymatic reactions. For example, an enzyme might produce a substance that then reacts with the diazo component to generate a colored product, allowing for the quantification of the enzyme's substrate. These sensors offer advantages such as visual detection, high sensitivity, and the potential for miniaturization.
Environmental Research Perspectives on Azo Dyes Derived from Azoic Diazo Component 20
Environmental Fate and Transformation Pathways of Azo Dyes
The environmental fate of azo dyes is largely dictated by their chemical structure and the environmental conditions to which they are exposed. Dyes derived from Azoic Diazo Component 20 are, by design, insoluble in water, which influences their distribution and bioavailability in aquatic and terrestrial systems. mst.dknih.gov Their persistence in the environment is a significant concern due to their potential for bioaccumulation and the generation of harmful breakdown products. researchgate.netnih.gov
Elucidation of Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation of azo dyes in the environment can occur through several non-biological processes, including hydrolysis and oxidation. However, the azo bond itself is generally stable to hydrolysis under typical environmental pH conditions. The low water solubility of azoic dyes, including those from this compound, means they are more likely to be found adsorbed to sediments and soils rather than dissolved in water. acs.org In soil, factors such as moisture content, pH, and the type of soil matrix significantly influence the retention and potential for degradation of these organic compounds. juniperpublishers.com
In aquatic environments, these dyes can reduce light penetration, thereby affecting the photosynthetic activity of aquatic flora. researchgate.netnih.gov While the dyes themselves may be recalcitrant, their breakdown can be initiated by other environmental factors.
Studies on Photochemical and Thermal Stability and Degradation Pathways
The stability of azo dyes to light and heat is a desirable characteristic for their application in textiles but contributes to their environmental persistence. mst.dkresearchgate.net
Photochemical Stability: Many azo dyes are susceptible to photochemical degradation when exposed to sunlight, particularly in the presence of semiconductor nanoparticles like titanium dioxide (TiO2), which can act as photocatalysts. scilit.comacs.orgresearchgate.net The primary photochemical event is often the cleavage of the azo bond, leading to the formation of aromatic amines. acs.org For diazo dyes, the degradation can be less rapid than for monoazo dyes. scilit.com The degradation of the textile diazo dye Naphthol Blue Black on TiO2 nanoparticles has been shown to produce colorless naphthaquinone-like end products. acs.org
Thermal Stability: Azo dyes generally exhibit high thermal stability. mst.dktubitak.gov.tr Thermal decomposition, when it occurs at elevated temperatures, typically involves the heterolytic splitting of the azo bonds. tubitak.gov.tr The structure of the dye, including the presence of sterically hindered groups, can influence its thermal decomposition profile. tubitak.gov.tr For insoluble azo-azomethine dyes, good thermal stability has been reported. nih.gov
| Factor | Influence on Stability and Degradation |
| Light (UV/Visible) | Can induce photochemical degradation, especially with photocatalysts. acs.orgresearchgate.net |
| Temperature | Generally high thermal stability; decomposition at high temperatures. tubitak.gov.tr |
| pH | Can affect the rate of photocatalytic degradation. scilit.com |
| Catalysts (e.g., TiO2) | Significantly enhances the rate of photochemical degradation. scilit.comacs.orgresearchgate.net |
Investigation of Complexation Behavior of Azo Dyes with Environmental Ligands
The ability of azo dyes to form complexes with metal ions is a well-documented phenomenon and is utilized in the production of metal-complex dyes. juniperpublishers.comrsc.orgjmchemsci.com this compound is often supplied as a zinc chloride double salt, indicating an inherent potential for metal complexation. scilit.com In the environment, azo dyes can interact with naturally occurring ligands in soil and sediment. This complexation can alter the dye's solubility, mobility, and toxicity. The formation of metal complexes can, in some cases, shield the azo bond from reduction, thereby increasing the dye's persistence. juniperpublishers.com Conversely, interactions with organic matter in soil can lead to strong adsorption, reducing the bioavailability of the dye but also making it a long-term contaminant source.
Biodegradation and Bioremediation Studies of Azo Dyes
The recalcitrant nature of azo dyes to conventional wastewater treatment has spurred extensive research into biological degradation and remediation strategies. nih.govresearchgate.netscientifictemper.com These approaches are considered more environmentally friendly and cost-effective. uminho.ptmdpi.com
Microbial Degradation Mechanisms and Identification of Key Enzymes (e.g., Azoreductases)
The microbial degradation of azo dyes is a multi-step process, often requiring both anaerobic and aerobic conditions for complete mineralization. nih.govscispace.comnih.gov
Under anaerobic conditions, the crucial first step is the reductive cleavage of the azo bond, which leads to the decolorization of the dye and the formation of aromatic amines. nih.govuminho.pt These resulting amines may be more toxic than the parent dye. researchgate.netbepls.com This reduction is primarily catalyzed by a group of enzymes known as azoreductases. nih.govjuniperpublishers.comresearchgate.net Azoreductases are generally non-specific enzymes that can be produced by a wide range of microorganisms, including bacteria, fungi, and yeasts. envirobiotechjournals.comcore.ac.uk The efficiency of these enzymes can be influenced by the specific chemical structure of the azo dye, such as the presence of certain substituent groups. nih.govresearchgate.net
The subsequent degradation of the aromatic amines typically occurs under aerobic conditions, where they can be mineralized to simpler, non-toxic compounds like carbon dioxide and water. nih.govnih.gov
| Key Enzymes in Azo Dye Biodegradation | Function | Microbial Source Examples |
| Azoreductases | Reductive cleavage of the azo bond (-N=N-) | Bacillus sp., Pseudomonas sp., Enterococcus faecalis tandfonline.comjuniperpublishers.comnih.gov |
| Laccases | Oxidation of aromatic amines and other phenolic compounds | Aspergillus sp., Trametes versicolor envirobiotechjournals.comnih.gov |
| Peroxidases (e.g., Manganese Peroxidase) | Oxidative degradation of dye molecules and their intermediates | Phanerochaete chrysosporium, Bacillus sp. core.ac.uk |
Development of Bioremediation Strategies for Textile Dyeing Wastewater
Given the complexity of azo dye degradation, effective bioremediation strategies often employ a combination of microbial processes.
Microbial Consortia: The use of mixed microbial cultures, or consortia, has proven to be more effective than pure strains for the degradation of azo dyes in real-world applications like textile effluent. researchgate.netbepls.comnih.gov A consortium can harbor a wider range of enzymes capable of degrading the parent dye and its various intermediates. These consortia can be developed from microorganisms isolated from contaminated sites, which are already adapted to the presence of dyes. bepls.com
Sequential Anaerobic-Aerobic (An/Ae) Systems: A widely adopted and effective strategy for treating wastewater containing azo dyes is the use of sequential anaerobic-aerobic bioreactors. nih.govresearchgate.netiwaponline.comnih.gov In this two-stage process, the wastewater is first treated under anaerobic conditions to facilitate the reductive decolorization of the azo dyes into aromatic amines. The effluent from the anaerobic stage is then passed into an aerobic reactor where the aromatic amines are degraded. This sequential approach ensures the complete mineralization of the dye molecules, thereby detoxifying the effluent. nih.govnih.gov Studies have shown high removal efficiencies for both color and chemical oxygen demand (COD) using this method. researchgate.netiwaponline.com
Enzymatic Approaches for Azo Bond Cleavage and Decolorization
The bioremediation of azo dyes heavily relies on the enzymatic cleavage of the characteristic azo bond (–N=N–), which is responsible for their color. mdpi.comresearchgate.net Various microorganisms, including bacteria, fungi, and algae, produce enzymes capable of catalyzing this breakdown. researchgate.net These enzymatic processes are considered advantageous alternatives to physicochemical methods as they can be more cost-effective and generate less sludge. scientifictemper.com
The primary enzymes involved in this process are broadly categorized as reductases and oxidases. scientifictemper.com
Azoreductases: These are reductive enzymes that cleave the azo bond, typically under anaerobic conditions, using coenzymes like NADH or NADPH. researchgate.netnih.gov This reductive cleavage breaks the dye molecule into smaller, colorless aromatic amines. nih.govwur.nl Bacterial degradation often begins with this intracellular or extracellular enzymatic step. researchgate.nettandfonline.com
Oxidative Enzymes: Ligninolytic fungi, particularly white-rot fungi, secrete powerful extracellular oxidative enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). tandfonline.comgjesm.net These enzymes have a high oxidative potential and can degrade a wide range of complex aromatic compounds, including azo dyes. nih.govtandfonline.com Laccases and peroxidases act on phenolic and non-phenolic substrates through one-electron oxidation, breaking down the dye structure. researchgate.net Horseradish peroxidase (HRP), for instance, has been effectively used to decolorize azo dyes like C.I. Acid Orange 20 in the presence of hydrogen peroxide. rsc.orgrsc.org
The table below summarizes key enzyme classes involved in the decolorization of azo dyes.
| Enzyme Class | Primary Source | Mechanism of Action | Key Findings |
| Azoreductases | Bacteria, Actinomycetes | Reductive cleavage of the azo bond (-N=N-), often under anaerobic conditions. researchgate.netnih.gov | Flavin-dependent or independent; utilizes NADH or NADPH as coenzymes to break down dyes into aromatic amines. researchgate.net |
| Laccases | Fungi (e.g., Trametes versicolor), Bacteria, Plants | Oxidative degradation of phenolic and non-phenolic aromatic rings. researchgate.netgjesm.net | Can achieve high degradation efficiency (up to 90%) and can act on a broad range of dye structures. researchgate.net |
| Peroxidases (MnP, LiP, HRP) | Fungi (e.g., Phanerochaete chrysosporium), Plants | H₂O₂-dependent oxidation of a wide variety of aromatic compounds. nih.govtandfonline.comrsc.org | Immobilized Horseradish Peroxidase (HRP) showed ~98% decolorization of C.I. Acid Orange 20. rsc.orgrsc.org |
Advanced Wastewater Treatment Technologies for Azo Dye Effluents
Due to the stable and recalcitrant nature of azo dyes, conventional wastewater treatment methods are often inefficient. pantareiwater.comtandfonline.com This has spurred the development of advanced technologies designed to mineralize these complex molecules or separate them effectively from effluents.
Photocatalytic Degradation Processes Utilizing Semiconductor Nanomaterials
Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor nanomaterials, most commonly titanium dioxide (TiO₂), to break down organic pollutants. scilit.commdpi.com When irradiated with UV light, the semiconductor catalyst generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex dye molecules into simpler, non-toxic compounds like CO₂, water, and inorganic ions. scilit.comopenbiotechnologyjournal.comijcce.ac.ir
Research has shown that the photocatalytic degradation rate is influenced by several factors, including the concentration and type of the dye, the amount of catalyst, and the pH of the solution. scilit.com Studies on various monoazo and diazo dyes have demonstrated that photocatalysis is significantly more effective than photolysis (UV light alone). scilit.com For instance, the degradation rate of diazo dyes was found to be generally slower than that of monoazo dyes, highlighting the influence of molecular structure on the process efficiency. scilit.com
The table below details findings from photocatalytic degradation studies on azo dyes.
| Nanomaterial | Target Dye Type(s) | Key Findings & Conditions |
| Titanium Dioxide (TiO₂) (Anatase) | Monoazo and Diazo Dyes | Effective mineralization into CO₂, SO₄²⁻, NO₃⁻, and NH₄⁺. scilit.com The degradation rate increases with catalyst amount up to an optimal level (e.g., 75 mg for 1x10⁻⁴ M dye solution). scilit.com |
| Polyaniline (PANI) Composites | Azo Dyes | PANI-based nanocomposites offer high stability, good conductivity, and can be reused for multiple cycles with over 90% efficiency. researchgate.net |
| Titanium Dioxide (TiO₂) (P25) | Diazo Dye (Direct Blue 15) | Degradation kinetics follow the Langmuir-Hinshelwood model. The process is influenced by light intensity, pH, and temperature. mdpi.com |
Membrane Filtration Techniques for Dye Removal and Recovery
Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), are pressure-driven physical separation processes that effectively remove dye molecules from wastewater. pantareiwater.comije.irnih.gov These techniques can achieve high rejection rates for dissolved dyes, salts, and other contaminants, producing high-quality permeate that can potentially be reused. ije.irnih.gov
The performance of membrane filtration is governed by operating parameters like pressure, pH, and the initial dye concentration. ije.ir The surface charge of the membrane and the dye molecules, which is influenced by pH, plays a crucial role in the rejection mechanism due to electrostatic interactions. ije.ir For example, at acidic and alkaline pH values, repulsion between the membrane surface and dye molecules can increase, leading to higher rejection and reduced membrane fouling. ije.ir Research on functionalized polycarbonate membranes has shown that modifying membrane surfaces can significantly enhance dye rejection, achieving over 96% removal for specific azo dyes. researchgate.net
| Filtration Technique | Membrane Type / Material | Performance Metrics & Conditions |
| Nanofiltration (NF) | Commercial Polyamide | Dye rejection increases in acidic and alkaline conditions. A maximum flux of 45 kg/m ²·h was obtained at pH 3 and 6 bar pressure. ije.ir |
| Reverse Osmosis (RO) | Thin-film composite | Achieved >99% removal for reactive azo dyes. Dye removal increased with higher initial dye concentration. nih.gov |
| Nanofiltration (NF) | Azo-dye-functionalized Polycarbonate | Rejection of 96.4% for a 50 µM azo dye solution was achieved with a stable flow rate. researchgate.net |
Adsorption Studies Using Novel Sorbents and Advanced Oxidation Processes (AOPs)
In addition to photocatalysis, the broader category of Advanced Oxidation Processes (AOPs) and adsorption on novel materials represent key strategies for treating azo dye effluents.
Adsorption is a surface phenomenon where dye molecules are removed from the aqueous phase by adhering to the surface of a solid material, or adsorbent. Research is focused on developing low-cost, high-efficiency adsorbents. One study demonstrated the use of a synthesized magnetic kaolin-supported zinc ferrite (B1171679) composite for the removal of diazo and tetra-azo dyes, achieving over 91% removal under optimized conditions. semanticscholar.org The efficiency of adsorption is dependent on variables such as pH, contact time, adsorbent dosage, and temperature. semanticscholar.org
Advanced Oxidation Processes (AOPs) encompass a variety of techniques that generate highly reactive hydroxyl radicals (•OH) to oxidize pollutants. openbiotechnologyjournal.comijcce.ac.ir Besides photocatalysis, prominent AOPs include:
Ozonation (O₃): Ozone is a powerful oxidant that can directly react with dye molecules or decompose to form •OH radicals. researchgate.net
Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce •OH radicals. The reaction is enhanced by UV light in the photo-Fenton process. ijcce.ac.irresearchgate.net
UV/H₂O₂: The photolysis of H₂O₂ by UV radiation generates •OH radicals, leading to the degradation of dye molecules. openbiotechnologyjournal.comresearchgate.net
These methods can achieve high levels of decolorization and Chemical Oxygen Demand (COD) reduction. researchgate.net For instance, the combined O₃/H₂O₂/UV process has been shown to be highly effective for decolorizing dyehouse wastewater. researchgate.net
| Treatment Method | Reagents / Sorbent | Target | Efficiency / Key Findings |
| Adsorption | Magnetic Kaolin Supported Zinc Ferrite | Diazo Dye Direct Red 28 | 92.4% removal at 1g/200mL adsorbent concentration and 20 mg/L initial dye concentration. semanticscholar.org |
| Fenton Process | H₂O₂ / Fe²⁺ | Carmoisine (Azo Dye) | 94% color reduction and 50.7% COD reduction under optimal conditions (pH 3, 20 min). ijcce.ac.ir |
| UV/H₂O₂ | UV light / Hydrogen Peroxide | Model Dyehouse Wastewater | 99.96% COD removal achieved in 20 minutes for a 50 mg/L dye solution. researchgate.net |
| Ozonation (O₃/UV) | Ozone / UV light | Model Dyehouse Wastewater | Combination processes (O₃/H₂O₂/UV) proved most effective for decolorization. researchgate.net |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate normality with Shapiro-Wilk tests and apply log transformation for heteroscedastic data .
Q. How should researchers address missing or inconsistent spectral data in publications on this compound?
- Methodological Answer :
- Transparency : Disclose anomalies in the "Supporting Information" section with raw data files .
- Troubleshooting : Re-run experiments under varied conditions (e.g., deuterated solvents for NMR) and compare with literature benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
